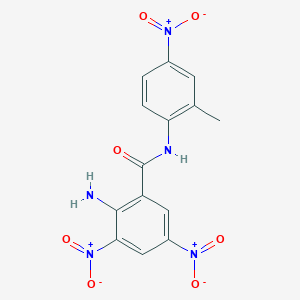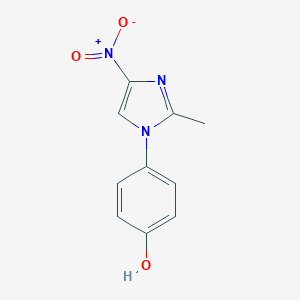![molecular formula C17H18Cl2N4O2 B377444 1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea](/img/structure/B377444.png)
1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chlorophenyl groups and a urea linkage, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with another equivalent of 4-chloroaniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)carbamate
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)thiourea
Uniqueness
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is unique due to its specific urea linkage and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H18Cl2N4O2 |
|---|---|
Peso molecular |
381.3g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[1-[(4-chlorophenyl)carbamoylamino]propan-2-yl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c1-11(21-17(25)23-15-8-4-13(19)5-9-15)10-20-16(24)22-14-6-2-12(18)3-7-14/h2-9,11H,10H2,1H3,(H2,20,22,24)(H2,21,23,25) |
Clave InChI |
AEBDKJSIBZAQCB-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({[(2-Chlorophenyl)sulfonyl]amino}carbonyl)amino]-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine](/img/structure/B377364.png)

![3,5-dinitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B377367.png)

![Butyl 3-{3,4-bis[(methoxycarbonyl)oxy]phenyl}acrylate](/img/structure/B377373.png)






![5-[5-Butyl-2-ethyl-3-({4-nitro-2,1,3-benzoxadiazol-5-yl}amino)anilino]-4-nitro-2,1,3-benzoxadiazole](/img/structure/B377381.png)

![3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377384.png)
